(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
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Overview
Description
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is known for its unique structure, which includes a benzylidene group and an anhydro sugar moiety. This compound is often used in the synthesis of protected D-Altritol nucleosides, which serve as building blocks for oligonucleotide synthesis .
Preparation Methods
The synthesis of (1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane typically involves the reaction of D-allitol with benzaldehyde under acidic conditions to form the benzylidene derivative. This is followed by the formation of the dianhydro structure through a series of dehydration reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:
Biology: The compound is utilized in the study of carbohydrate chemistry and enzymatic reactions involving sugars.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene group provides stability and protection to the anhydro sugar moiety, allowing it to participate in various biochemical pathways without premature degradation .
Comparison with Similar Compounds
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be compared with similar compounds like:
1,32,4-Dibenzylidene-D-sorbitol: Known for its gelation properties and applications in polymer nucleation.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: Used in carbohydrate chemistry and glycoscience research.
1,34,6-Di-O-benzylidene-D-mannitol: Utilized in chiral synthesis and asymmetric reduction. The uniqueness of this compound lies in its specific structure and its applications in nucleoside synthesis, which are not as prominent in the other compounds.
Properties
IUPAC Name |
(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-UCEQBCCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109428-30-0 |
Source
|
Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What makes 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol a valuable precursor in nucleoside synthesis?
A1: 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol serves as a highly versatile starting point for creating D-altritol nucleosides due to its unique structure. The molecule features an epoxide ring, which can be opened by various nucleophiles, including those derived from nucleobases like adenine, guanine, thymine, and 5-methylcytosine [, ]. This ring-opening reaction allows for the efficient introduction of different nucleobases onto the D-altritol sugar moiety, forming the foundation of the nucleoside.
Q2: The research mentions optimizing reaction conditions for introducing heterocycles. Can you elaborate on this aspect?
A2: The successful incorporation of nucleobases onto the D-altritol scaffold via the ring-opening reaction necessitates specific reaction conditions, which are influenced by the nature of the nucleobase itself. Studies have shown that employing reagents like sodium hydride (NaH), lithium hydride (LiH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly impact reaction yields [, ]. Additionally, techniques such as phase transfer catalysis and microwave irradiation have been explored to optimize reaction times and enhance the overall efficiency of heterocycle introduction [, ].
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